molecular formula C34H38N4O8S B2980764 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide CAS No. 688060-73-3

2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide

Cat. No.: B2980764
CAS No.: 688060-73-3
M. Wt: 662.76
InChI Key: CIQHPFJSVADSOJ-UHFFFAOYSA-N
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Description

“2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide” is a complex organic compound that features multiple functional groups, including carbamoyl, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide” typically involves multi-step organic synthesis. The process may start with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo and sulfanyl groups. The final steps would involve the attachment of the carbamoyl and methoxyphenyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its multiple functional groups suggest that it could have various pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of “2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.

    Dioxoloquinazoline derivatives: These compounds share the dioxoloquinazoline structure and may have similar chemical properties.

    Carbamoyl derivatives: These compounds share the carbamoyl functional group and may have similar reactivity.

Uniqueness

The uniqueness of “2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide” lies in its combination of multiple functional groups and complex structure. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O8S/c1-5-30(32(40)36-23-9-6-7-10-25(23)42-2)47-34-37-24-19-29-28(45-20-46-29)18-22(24)33(41)38(34)16-8-11-31(39)35-15-14-21-12-13-26(43-3)27(17-21)44-4/h6-7,9-10,12-13,17-19,30H,5,8,11,14-16,20H2,1-4H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHPFJSVADSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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